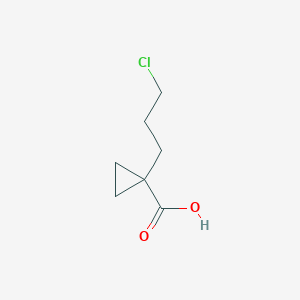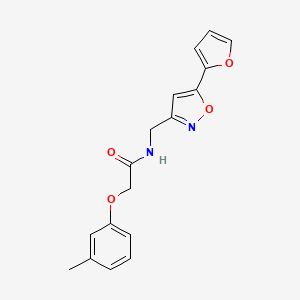![molecular formula C20H12ClFN6O2S B2569230 6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1112348-43-2](/img/new.no-structure.jpg)
6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H12ClFN6O2S and its molecular weight is 454.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study highlighted the synthesis of fluoro-substituted benzo[b]pyran compounds, leading to derivatives with significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating the potential of such compounds in cancer therapy (Hammam et al., 2005). Another research work synthesized pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase agents, suggesting their potential as dual-function therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
Various studies have synthesized pyrazolopyrimidine derivatives with demonstrated antimicrobial activities against a range of bacteria and fungi. For instance, novel pyrazolopyrimidine derivatives showed moderate to outstanding antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (El-sayed et al., 2017). Another study focused on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with screened antibacterial activity (Solankee & Patel, 2004).
Herbicidal Activity
Research on pyrazolo[3,4-d]pyrimidine-4-one derivatives revealed good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L, showcasing their potential as herbicidal agents (Luo et al., 2017).
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of novel pyrazolopyrimidine derivatives, highlighting their diverse chemical properties and potential applications. For instance, the solvent-free synthesis approach was explored for heterocyclic compounds, including pyrazolopyrimidines, indicating an environmentally friendly methodology for generating these compounds (Martins et al., 2009).
Eigenschaften
CAS-Nummer |
1112348-43-2 |
|---|---|
Molekularformel |
C20H12ClFN6O2S |
Molekulargewicht |
454.86 |
IUPAC-Name |
6-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12ClFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
InChI-Schlüssel |
XIFIWOHSBHBARK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569150.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2569151.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2569152.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride](/img/structure/B2569153.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide](/img/structure/B2569155.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2569156.png)
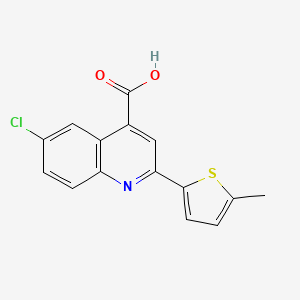
![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)
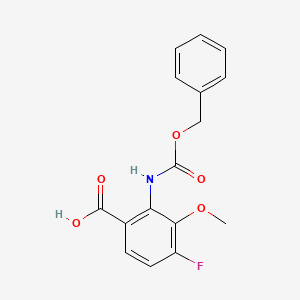
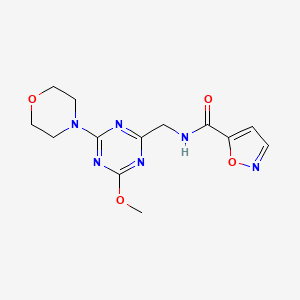
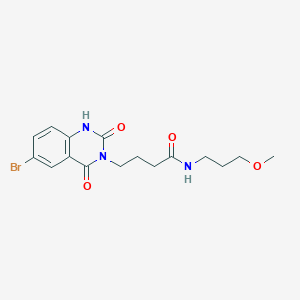
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)
